Lipophilicity (XLogP3) Comparison: 1-Chloro vs. Non-Chlorinated Isoquinoline-6-carboxylate Core
The 1-chloro substituent on ethyl 1-chloroisoquinoline-6-carboxylate elevates the computed octanol-water partition coefficient (XLogP3) to 3.30, compared with LogP 1.35 for the non-chlorinated analog ethyl isoquinoline-6-carboxylate [1]. This represents a difference of +1.95 log units, corresponding to an approximately 89-fold increase in theoretical lipophilicity [1]. The TPSA decreases modestly from 41.38 Ų to 39.19 Ų, indicating that the lipophilicity gain is primarily driven by the chlorine atom's polarizability and hydrophobic surface contribution rather than substantial changes in hydrogen-bonding capacity [1].
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.30 (PubChem); TPSA = 39.19 Ų |
| Comparator Or Baseline | Ethyl isoquinoline-6-carboxylate (CAS 188861-58-7): LogP = 1.35140; TPSA = 41.38 Ų |
| Quantified Difference | ΔLogP = +1.95 (~89-fold); ΔTPSA = −2.19 Ų |
| Conditions | Computed properties: PubChem XLogP3 3.0 algorithm; Chem960 experimental/calculated LogP |
Why This Matters
A 1.95 log unit increase in lipophilicity can substantially alter membrane permeability, plasma protein binding, and tissue distribution, meaning biological results obtained with the non-chlorinated analog cannot be directly extrapolated to the 1-chloro compound.
- [1] PubChem Compound Summary for CID 87420693, Ethyl 1-chloroisoquinoline-6-carboxylate. XLogP3 = 3.3; TPSA = 39.2 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/87420693 View Source
